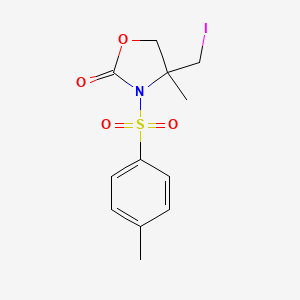
2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyldodecan-1-amine with 1-chlorohexane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted, purified, and dried.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the chloride ion.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding hydroxide salt.
Applications De Recherche Scientifique
2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: It serves as a surfactant in the preparation of biological samples, helping to solubilize proteins and other biomolecules.
Medicine: This compound is used in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: It is employed in the production of detergents, fabric softeners, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the positively charged nitrogen atom interacts with hydrophilic substances. This dual interaction allows it to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In antimicrobial applications, the compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a bromide ion instead of a chloride ion.
Hexadecyltrimethylammonium chloride: Has a longer alkyl chain, which can affect its surfactant properties.
Tetradecyltrimethylammonium chloride: Another quaternary ammonium compound with a different alkyl chain length.
Uniqueness
2-Hexyl-N,N,N-trimethyldodecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of a chloride ion. This combination provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective as a surfactant and antimicrobial agent.
Propriétés
Numéro CAS |
103807-16-5 |
|---|---|
Formule moléculaire |
C21H46ClN |
Poids moléculaire |
348.0 g/mol |
Nom IUPAC |
2-hexyldodecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C21H46N.ClH/c1-6-8-10-12-13-14-15-17-19-21(20-22(3,4)5)18-16-11-9-7-2;/h21H,6-20H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
LMGKAQQDFLOPNH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCC(CCCCCC)C[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
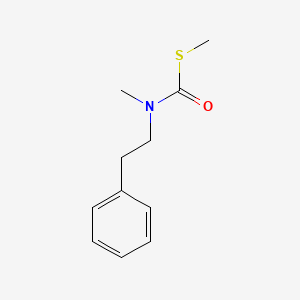
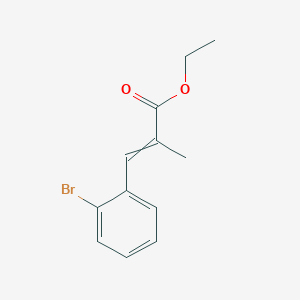
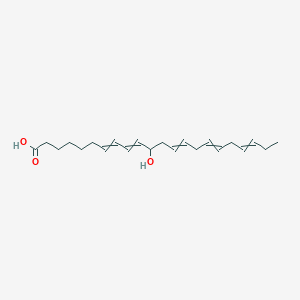
![4-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14344810.png)
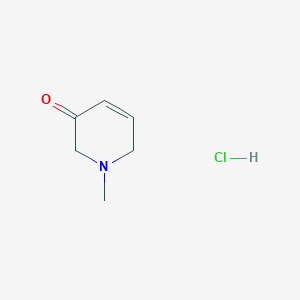
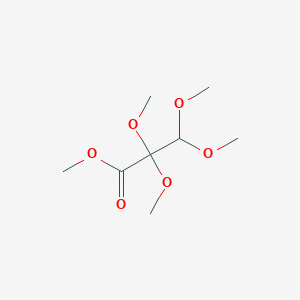
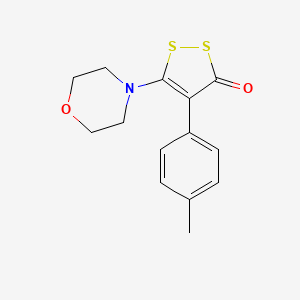
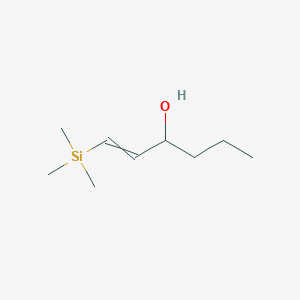
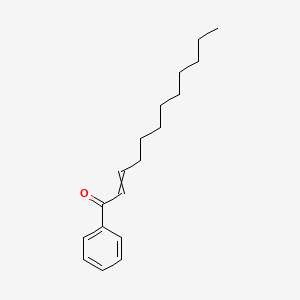
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
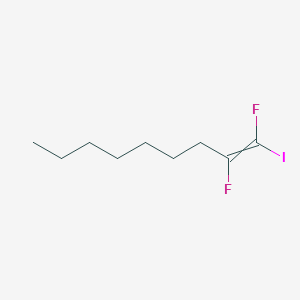
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
